REACTION_CXSMILES
|
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[O:23]1[C:27]2[CH:28]=[CH:29][C:30]([C:32]3[N:36]([C:37]4[CH:42]=[C:41]([Cl:43])[CH:40]=[CH:39][C:38]=4[Cl:44])[N:35]=[C:34]([CH2:45][OH:46])[CH:33]=3)=[CH:31][C:26]=2[O:25][CH2:24]1>C(Cl)Cl>[O:23]1[C:27]2[CH:28]=[CH:29][C:30]([C:32]3[N:36]([C:37]4[CH:42]=[C:41]([Cl:43])[CH:40]=[CH:39][C:38]=4[Cl:44])[N:35]=[C:34]([CH:45]=[O:46])[CH:33]=3)=[CH:31][C:26]=2[O:25][CH2:24]1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
[5-benzo[1,3]dioxol-5-yl-1-(2,5-dichloro-phenyl)-1H-pyrazol-3-yl]-methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)C2=CC(=NN2C2=C(C=CC(=C2)Cl)Cl)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the method of Example 1, Steps A-C
|
Type
|
CUSTOM
|
Details
|
Then the reaction was quenched with 1 M NaOH (10 mL)
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred until the layers
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with CH2Cl2 (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1 M NaOH (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
H2O (20 mL), dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C2=CC(=NN2C2=C(C=CC(=C2)Cl)Cl)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.8 mmol | |
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |